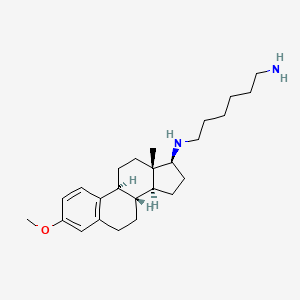

4-Hydrazinylpyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

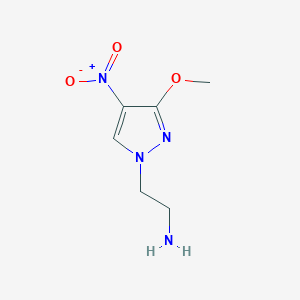

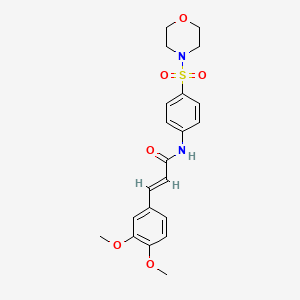

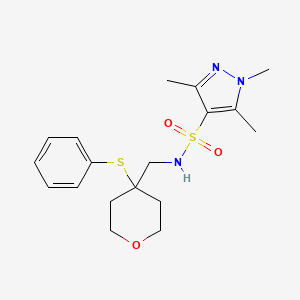

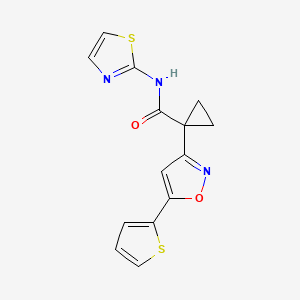

4-Hydrazino-3-pyridinesulfonamide is a heterocyclic compound that contains both a pyridine ring and a sulfonamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydrazino group makes it a versatile intermediate for the synthesis of various biologically active molecules.

Wirkmechanismus

Target of Action

4-Hydrazinylpyridine-3-sulfonamide is a sulfonamide antibiotic . The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of nucleic acid in bacteria .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound disrupts the metabolism of folic acid, thereby preventing the production of nucleic acid in bacteria .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the folic acid metabolism cycle . This disruption leads to a deficiency in the production of nucleic acids, which are essential components of DNA and RNA. As a result, the bacteria are unable to replicate and grow, leading to their eventual death .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and replication. By disrupting the folic acid metabolism cycle, this compound prevents the production of nucleic acids, thereby inhibiting DNA synthesis and bacterial replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pus can inhibit its antibacterial action . Furthermore, the misuse of antibiotics and lack of strict enforcement of rest period regulations can lead to the environmental presence of sulfonamides and potential spread of antimicrobial resistance .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 4-Hydrazinylpyridine-3-sulfonamide are not well-documented in the literature. As a sulfonamide derivative, it is expected to have similar properties to other sulfonamides. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction

Molecular Mechanism

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, disrupting the production of dihydrofolic acid, a form of folic acid that bacteria and human cells use for producing proteins

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydrazino-3-pyridinesulfonamide can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . For instance, the reaction of 4-pyridylpyridinium dichloride with hydrazine hydrate in a basic medium yields 4-hydrazinopyridine .

Industrial Production Methods: Industrial production methods for 4-Hydrazino-3-pyridinesulfonamide typically involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of hydrazine hydrate as a reagent is common due to its effectiveness in introducing the hydrazino group into the pyridine ring .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Hydrazino-3-Pyridinsulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydrazinogruppe kann oxidiert werden, um Azoverbindungen zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Hydrazone zu bilden.

Substitution: Die Hydrazinogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reaktionen beinhalten oft Hydrazinhydrat und andere Nukleophile unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Azoverbindungen.

Reduktion: Hydrazone.

Substitution: Verschiedene Hydrazinderivate.

Wissenschaftliche Forschungsanwendungen

4-Hydrazino-3-Pyridinsulfonamid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle.

Biologie: Die Verbindung wird bei der Entwicklung biologisch aktiver Moleküle eingesetzt, darunter potenzielle Arzneimittel.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Hydrazino-3-Pyridinsulfonamid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Hydrazinogruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen und Enzymen bilden, was zu einer Hemmung ihrer Aktivität führt. Diese Eigenschaft ist besonders nützlich bei der Entwicklung von Enzyminhibitoren für therapeutische Anwendungen .

Ähnliche Verbindungen:

N-Hexadecyl-6-Hydrazino-N-methyl-3-Pyridinsulfonamid: Diese Verbindung hat eine ähnliche Struktur, aber eine längere Alkylkette, die ihre Löslichkeit und biologische Aktivität beeinflussen kann.

Pyridazin- und Pyridazinonderivate: Diese Verbindungen enthalten ebenfalls Stickstoffatome in einem heterocyclischen Ring und zeigen eine breite Palette biologischer Aktivitäten.

Einzigartigkeit: 4-Hydrazino-3-Pyridinsulfonamid ist einzigartig aufgrund des Vorhandenseins sowohl der Hydrazino- als auch der Sulfonamidgruppe, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen.

Vergleich Mit ähnlichen Verbindungen

N-Hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide: This compound shares a similar structure but has a longer alkyl chain, which may affect its solubility and biological activity.

Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen atoms in a heterocyclic ring and exhibit a wide range of biological activities.

Uniqueness: 4-Hydrazino-3-pyridinesulfonamide is unique due to the presence of both the hydrazino and sulfonamide groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

IUPAC Name |

4-hydrazinylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2S/c6-9-4-1-2-8-3-5(4)12(7,10)11/h1-3H,6H2,(H,8,9)(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRSDYFZXIJRKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1NN)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2530372.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530374.png)

![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2530377.png)

![N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2530380.png)

![tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2530382.png)

![N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2530389.png)